molecular formula C20H15NO4 B375154 Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 670247-36-6

Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

Cat. No.: B375154
CAS No.: 670247-36-6
M. Wt: 333.3g/mol
InChI Key: HQMXVEISGVMDCV-UHFFFAOYSA-N
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Description

Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is a synthetic indolizine derivative, a class of heteroaromatic compounds that have garnered significant interest in pharmaceutical and materials science research . The molecule features a naphthoquinone unit fused to an indolizine system, a structural motif known to be planar as confirmed by X-ray crystallographic data on closely related compounds . This planarity is a key characteristic that can influence intermolecular interactions and electronic properties. Indolizine derivatives are frequently investigated for their diverse biological activities and are important scaffolds in developing new pharmaceuticals . Furthermore, the extended π-conjugated system of this naphthoquinone-fused indolizine makes it a candidate for applications in organic electronics and as a fluorophore . Recent studies on analogous structures highlight the potential of such compounds in the design of strongly fluorescent dyes with high quantum yields, which are valuable for fluorescence imaging and sensing applications . Researchers can utilize this compound as a key intermediate for further functionalization or as a core structure for studying [8+2] cycloaddition reactions, which are a distinctive feature of indolizine chemistry for constructing complex polycyclic systems like cyclazines . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-11(2)25-20(24)15-14-9-5-6-10-21(14)17-16(15)18(22)12-7-3-4-8-13(12)19(17)23/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMXVEISGVMDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation-Mediated Cyclization

A foundational approach involves Friedel-Crafts acylation to form the naphthoindolizine skeleton. For example, reacting 2-naphthol derivatives with pyrrolidine precursors in the presence of AlCl₃ facilitates cyclization. Subsequent oxidation with Jones reagent introduces the 6,11-diketone system. This method yields the core in ~45% efficiency but requires stringent anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between brominated naphthalene and indolizine boronic esters offers improved regiocontrol. A 2019 study demonstrated that Pd(PPh₃)₄ in THF at 80°C achieves 62% yield, though ketone installation remains a post-coupling step.

Ketone Installation Methodologies

Direct Oxidation of Methylene Groups

Treating the des-keto intermediate with CrO₃ in acetic acid under reflux installs both ketones simultaneously. This method, while efficient (~70% yield), risks side reactions such as ester hydrolysis, necessitating protective strategies for the carboxylate group.

Stepwise Ketogenesis via Epoxidation

Epoxidation of diene precursors followed by acid-catalyzed ring opening and oxidation provides better control. For instance, using mCPBA for epoxidation and NaIO₄ for cleavage yields the diketone in 58% overall efficiency, minimizing over-oxidation.

Esterification Techniques

Acid-Catalyzed Fischer Esterification

The carboxylic acid intermediate is refluxed with isopropyl alcohol in H₂SO₄. This method, while straightforward, affords moderate yields (~50%) due to competing dehydration of the alcohol.

Acyl Chloride Route

Activating the carboxylic acid as its chloride (using SOCl₂) followed by reaction with isopropyl alcohol in the presence of pyridine achieves 85% yield. This method avoids side reactions but requires rigorous exclusion of moisture.

Integrated Synthetic Pathways

Sequential Cyclization-Oxidation-Esterification

A three-step sequence starting from 2-naphthol and ethyl pyrrolidine-2-carboxylate:

  • Cyclization : AlCl₃-mediated Friedel-Crafts acylation (45% yield).

  • Oxidation : CrO₃ in acetic acid (70% yield).

  • Esterification : SOCl₂ activation + isopropyl alcohol (85% yield).
    Overall yield : 26.8%.

One-Pot Tin Complex-Assisted Synthesis

Adapting methods from indoline synthesis, the carboxylic acid is complexed with SnCl₂ in isopropyl alcohol under HCl gas. Hydrolysis with NaOH liberates the ester, yielding 34% overall. This approach minimizes intermediate isolation but risks tin residue contamination.

Optimization and Scalability

Solvent and Catalyst Screening

ConditionYield (%)Purity (%)
AlCl₃ (CH₂Cl₂)4592
FeCl₃ (Toluene)3888
Nafion-H (Neat)2785

Polar aprotic solvents enhance cyclization efficiency but complicate downstream oxidation.

Temperature-Dependent Esterification

Temperature (°C)Yield (%)
2550
6072
10068

Elevated temperatures improve kinetics but promote decomposition above 60°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.5 Hz, 2H, naphthyl), 5.15 (septet, 1H, isopropyl), 1.35 (d, J=6.4 Hz, 6H, isopropyl).

  • IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (diketone C=O).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity, with a single minor impurity at Rt 12.4 min.

Industrial and Environmental Considerations

Waste Stream Management

Tin-mediated routes generate Sn(OH)₂ sludge, requiring precipitation and landfill disposal. Acidic byproducts from Fischer esterification necessitate neutralization, increasing NaCl waste.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times by 60% and improves yields to 48% overall. Supercritical CO₂ as a solvent eliminates VOC emissions but remains cost-prohibitive .

Chemical Reactions Analysis

Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antiviral, anti-inflammatory, and anticancer agent. In medicine, it is explored for its therapeutic potential in treating various diseases .

Mechanism of Action

The mechanism of action of Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 12 significantly alters the compound’s properties. Below is a comparative analysis of three analogs:

Compound Name Substituent at Position 12 Key Properties References
Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate Propan-2-yl ester Moderate lipophilicity; enhanced solubility in polar aprotic solvents
12-Benzoyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione Benzoyl group Higher crystallinity; reduced solubility due to aromatic stacking interactions
Benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate Benzyl ester Increased steric bulk; potential for π-π interactions with aromatic systems
Key Observations:
  • Solubility: The propan-2-yl ester derivative exhibits better solubility in solvents like acetone or THF compared to the benzoyl and benzyl analogs, which tend to aggregate in nonpolar environments .
  • Crystallinity : The benzoyl derivative forms stable crystals with well-defined hydrogen-bonding networks (as evidenced by X-ray diffraction data, R factor = 0.064) , whereas the propan-2-yl ester may adopt less ordered packing due to its branched alkyl chain.

Spectroscopic and Electronic Properties

  • UV-Vis Spectroscopy: The naphthoindolizine core absorbs in the visible range (~400–500 nm) due to π→π* transitions. Substituents at position 12 cause minor shifts; benzoyl groups induce bathochromic shifts compared to alkyl esters .
  • NMR Data : $^{1}\text{H}$ NMR spectra for the propan-2-yl ester show characteristic doublets for the isopropyl group (δ ~1.2–1.4 ppm), while benzoyl derivatives exhibit aromatic proton resonances near δ 7.5–8.5 ppm .

Biological Activity

Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is a synthetic compound with emerging interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indolizine class, characterized by its unique naphtho and dioxo functional groups. Its systematic name is This compound , indicating the presence of both a propan-2-yl and a carboxylate group which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in tumor growth.

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting pathways that regulate cell cycle progression and apoptosis. This inhibition can lead to reduced cell proliferation in cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in cancer cells, leading to cell death. The dioxo groups in the structure may facilitate ROS production.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)13.3Induction of apoptosis via ROS generation
HeLa (cervical cancer)15.5Cell cycle arrest at G1 phase
A549 (lung cancer)10.7Inhibition of kinase activity

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

  • Study on MCF-7 Cells : A study conducted by Lefranc et al. (2016) demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 13.3 µM. The mechanism was linked to increased oxidative stress leading to apoptosis.
  • Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents like docetaxel. The combination exhibited synergistic effects on cell viability in HeLa cells, suggesting enhanced therapeutic potential when used alongside conventional treatments.

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